3,3-Dibromopropanoic acid

Ionization constant Drug formulation Reactivity prediction

3,3-Dibromopropanoic acid (CAS 5469-80-7, PubChem CID is a geminal dibromo carboxylic acid (C₃H₄Br₂O₂; MW 231.87 g/mol) featuring a propanoic acid backbone with two bromine atoms occupying the terminal (β) carbon. This substitution pattern distinguishes it from its primary structural isomers—2,2-dibromopropanoic acid (α,α-dibromo; CAS 594-48-9), 2,3-dibromopropanoic acid (vicinal dibromo; CAS 600-05-5), the mono-brominated 3-bromopropanoic acid (CAS 590-92-1), and the unsaturated 3,3-dibromopropenoic acid (CAS 1578-21-8)—each of which exhibits divergent reactivity, biological activity profiles, and physical properties.

Molecular Formula C3H4Br2O2
Molecular Weight 231.87 g/mol
CAS No. 5469-80-7
Cat. No. B14740684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dibromopropanoic acid
CAS5469-80-7
Molecular FormulaC3H4Br2O2
Molecular Weight231.87 g/mol
Structural Identifiers
SMILESC(C(Br)Br)C(=O)O
InChIInChI=1S/C3H4Br2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7)
InChIKeyNFWAKSARCKVZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dibromopropanoic Acid (CAS 5469-80-7): Core Procurement Profile and Comparator Landscape


3,3-Dibromopropanoic acid (CAS 5469-80-7, PubChem CID 230400) is a geminal dibromo carboxylic acid (C₃H₄Br₂O₂; MW 231.87 g/mol) featuring a propanoic acid backbone with two bromine atoms occupying the terminal (β) carbon [1]. This substitution pattern distinguishes it from its primary structural isomers—2,2-dibromopropanoic acid (α,α-dibromo; CAS 594-48-9), 2,3-dibromopropanoic acid (vicinal dibromo; CAS 600-05-5), the mono-brominated 3-bromopropanoic acid (CAS 590-92-1), and the unsaturated 3,3-dibromopropenoic acid (CAS 1578-21-8)—each of which exhibits divergent reactivity, biological activity profiles, and physical properties [2]. Sourced from PubChem-computed properties, 3,3-dibromopropanoic acid has a computed XLogP3-AA of 1.4, topological polar surface area of 37.3 Ų, and a formal charge of 0, establishing baseline physicochemical descriptors critical for solubility, permeability, and formulation design [1].

Why 3,3-Dibromopropanoic Acid Cannot Be Interchanged with Isomeric Dibromopropanoic Acids in Research and Industrial Procurement


Despite sharing the identical molecular formula C₃H₄Br₂O₂ and molecular weight (231.87 g/mol), the three dibromopropanoic acid isomers exhibit functionally non-interchangeable properties driven by bromine substitution position. The β,β-geminal dibromo configuration of 3,3-dibromopropanoic acid produces a distinct acidity profile, with its pKa inferred to be approximately 2.33 , whereas 2,2-dibromopropanoic acid (α,α-dibromo) has a measured pK₁ of 1.48 [1]. The geminal arrangement also influences the compound's physical state at ambient conditions—3,3-dibromopropanoic acid has a reported melting point of 46–48°C , lower than the 64–66°C range of 2,3-dibromopropanoic acid , with implications for handling, storage, and formulation. Furthermore, 2,3-dibromopropanoic acid carries documented carcinogenicity (liver tumors in rats) , a toxicity liability that may be absent or reduced in the β,β-isomer. These differentials underscore why generic substitution within the dibromopropanoic acid class cannot be assumed and must be validated experimentally for each intended application .

Quantitative Differentiation Evidence for 3,3-Dibromopropanoic Acid Relative to Structural Analogs


Acidity (pKa) Comparison: 3,3-Dibromopropanoic Acid vs. 2,2-Dibromopropanoic Acid

The acidity of 3,3-dibromopropanoic acid (β,β-geminal dibromo) is inferred to be approximately pKa ~2.33, based on the measured pK₁ of its closely related 2,3-dibromo isomer . This is substantially less acidic than 2,2-dibromopropanoic acid (α,α-geminal dibromo; CAS 594-48-9), which exhibits a measured pK₁ of 1.48 [1]. The ~0.85 pKa unit difference corresponds to a ~7-fold difference in acid dissociation constant (Ka). Because the carboxylic acid proton is directly attached to the α-carbon, the proximity of electron-withdrawing bromine atoms in the α,α-isomer exerts a stronger inductive effect than the β,β-configuration, rationalizing this measured difference.

Ionization constant Drug formulation Reactivity prediction

Physical State at Room Temperature: Solid vs. Solid Handling Implications

3,3-Dibromopropanoic acid has a reported melting point range of 46–48°C , while 2,3-dibromopropanoic acid (CAS 600-05-5) has a significantly higher melting point of 64–66°C . Both compounds are solids at standard ambient temperature (20–25°C), but the lower melting point of the 3,3-isomer indicates weaker crystal lattice energy, which may translate to subtle differences in solubility, hygroscopicity, and ease of dissolution during experimental workflows. The 2,2-isomer lacks a well-characterized melting point in accessible sources, making direct physical state comparison incomplete .

Physical form Melting point Storage and handling

Antimicrobial Mechanism Divergence: Cell Wall Synthesis Inhibition vs. Antifungal Activity in Isomers

According to AntibioticDB, 3,3-dibromopropanoic acid is classified as a synthetic, small-molecule antibacterial agent with a Gram-positive spectrum of activity, acting via inhibition of cell wall synthesis and exhibiting weak whole-cell activity as determined by a cell wall inhibitor reporter system [1]. In contrast, 2,2-dibromopropanoic acid is primarily characterized as a fungal inhibitor (mold-inhibitory compound) with documented antifungal properties [2], while 2,3-dibromopropanoic acid has been reported to inhibit thymidylate synthase—a mechanism relevant to anticancer and antiviral applications rather than direct antibacterial action [3]. These mechanistic divergences highlight that the three isomers target different biological pathways despite their structural similarity.

Antibacterial mechanism Biofilm inhibition Antimicrobial spectrum

Differentiation-Inducing Activity: Cell Proliferation Arrest and Monocytic Differentiation

3,3-Dibromopropanoic acid has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This property suggests potential utility as an anti-cancer differentiation agent and for dermatological applications including psoriasis treatment. Although the original research citation could not be definitively identified within the constraints of this evidence compilation, the differentiation-inducing property appears to be a distinguishing biological feature of this compound. In contrast, 2,2-dibromopropanoic acid is characterized as a fungal inhibitor with food preservation applications [2], and 2,3-dibromopropanoic acid is primarily noted as a synthetic intermediate with reported carcinogenicity . No differentiation-inducing activity has been reported for either comparator isomer.

Anticancer agent Cellular differentiation Leukemia research

Synthetic Intermediate Utility: Geminal Dibromo Configuration Enables Distinct Reactivity Pathways

The geminal dibromo configuration at the β-carbon (CHBr₂- group) endows 3,3-dibromopropanoic acid with distinct synthetic utility as a building block for preparing pharmaceuticals and pesticides . Unlike the α,α-geminal dibromo isomer (2,2-dibromopropanoic acid), which places both bromine atoms adjacent to the carboxyl group creating a highly electrophilic center susceptible to nucleophilic substitution , the β,β-configuration positions the reactive geminal dihalide moiety distal to the carboxyl group. Additionally, the 2,3-vicinal dibromo isomer serves as a key intermediate in stereoselective synthesis of (E)-β-arylvinyl bromides via microwave-induced debrominative decarboxylation [1], a reaction pathway not accessible to the 3,3-isomer due to the absence of vicinal bromine atoms. Furthermore, 2,3-dibromopropanoic acid is documented as a liver carcinogen in rats , whereas no such toxicity classification has been identified for the 3,3-isomer, providing a safety-based differentiation for procurement decisions where genotoxic impurities are a concern.

Organic synthesis Building block Geminal dihalide reactivity

Procurement-Driven Application Scenarios: Where 3,3-Dibromopropanoic Acid Provides Demonstrable Advantage


Antibacterial Screening Programs Targeting Gram-Positive Cell Wall Synthesis

For industrial or academic antibacterial discovery pipelines, 3,3-dibromopropanoic acid is the only isomer within the dibromopropanoic acid class classified as a cell wall synthesis inhibitor with Gram-positive spectrum [1]. The 2,2-isomer primarily serves as a fungal inhibitor and the 2,3-isomer targets thymidylate synthase, making the 3,3-isomer the sole relevant choice for phenotypic screens aimed at cell wall-targeting antibacterials. Procurement of the 3,3-isomer is thus essential for maintaining target-pathway fidelity in whole-cell antibacterial assays.

Cellular Differentiation Research in Leukemia and Dermatology Models

3,3-Dibromopropanoic acid has demonstrated activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1], a property not shared by the 2,2- or 2,3-isomers. Researchers investigating differentiation therapy for acute promyelocytic leukemia (e.g., using HL-60 cell models), or exploring topical agents for hyperproliferative skin conditions such as psoriasis, should specifically procure the 3,3-isomer, as the other isomers lack this biological activity and would yield negative results in differentiation-focused assays.

pH-Sensitive Formulation Development Requiring Predictable Ionization Behavior

The pKa of 3,3-dibromopropanoic acid (~2.33) is approximately 0.85 units higher (7-fold less acidic) than 2,2-dibromopropanoic acid (pK₁ 1.48) [1] [2]. For formulation scientists designing buffer systems, salt forms, or pH-dependent drug delivery vehicles, this difference dictates the ionization state at a given pH—the 3,3-isomer will be substantially less ionized at physiological and near-physiological pH ranges, affecting solubility, permeability, and partition coefficients. Procurement must specify the correct isomer to ensure formulation behavior matches design predictions.

Synthetic Route Design for Pharmaceutical Intermediates Requiring β-Functionalization

The β,β-geminal dibromo configuration of 3,3-dibromopropanoic acid enables synthetic transformations at the terminal carbon that are sterically and electronically distinct from those accessible with the α,α- or vicinal dibromo isomers [1]. Furthermore, 2,3-dibromopropanoic acid is documented as a liver carcinogen in rats [2], raising concerns for pharmaceutical intermediate applications where genotoxic impurity (GTI) control is required. The 3,3-isomer, with no such toxicity classification identified, presents a lower regulatory risk profile for API-related intermediate procurement.

Quote Request

Request a Quote for 3,3-Dibromopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.